molecular formula C5H6ClN3 B1314625 5-Chloro-2-hydrazinylpyridine CAS No. 27032-63-9

5-Chloro-2-hydrazinylpyridine

Cat. No. B1314625
CAS RN: 27032-63-9
M. Wt: 143.57 g/mol
InChI Key: UXJYFOOFLZGBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-2-hydrazinylpyridine” is a chemical compound with the molecular formula C5H6ClN3 . It has a molecular weight of 143.58 . It is a solid substance and is used in various research and industrial applications .


Synthesis Analysis

The synthesis of “5-Chloro-2-hydrazinylpyridine” can be achieved through several methods. One method involves heating a solution of 2,5-dichloropyridine and hydrazine hydrate in pyridine at reflux for 6 hours . The resulting residue is then dissolved in dichloromethane (DCM), washed with 1 N aqueous sodium hydroxide (NaOH), and water .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-hydrazinylpyridine” consists of a pyridine ring with a chlorine atom at the 5th position and a hydrazine group at the 2nd position . The InChI key for this compound is UXJYFOOFLZGBEK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-Chloro-2-hydrazinylpyridine” is a solid substance . It has a molecular weight of 143.58 . The compound’s InChI key is UXJYFOOFLZGBEK-UHFFFAOYSA-N .

Scientific Research Applications

Nucleophilic Reactions in Heterocyclic Chemistry

5-Chloro-2-hydrazinylpyridine and its derivatives are frequently used in nucleophilic substitution reactions in heterocyclic chemistry. The introduction of various groups, such as chloro, azido, amino, mercapto, and hydrazino, into heterocyclic compounds, demonstrates the versatility of 5-Chloro-2-hydrazinylpyridine in synthesizing diverse compounds (Schober et al., 1990).

Cyclization Reactions

Hydrazones derived from substituted 2-hydrazinylpyridines, like 5-Chloro-2-hydrazinylpyridine, undergo different types of cyclization reactions. These reactions lead to various heterocyclic structures, influenced by the type of substituents, demonstrating the compound's role in forming complex cyclic structures (Cheurfa et al., 2016).

Preparation of Heterocyclic Compounds with Biological Activity

5-Chloro-2-hydrazinylpyridine is utilized in the synthesis of various heterocyclic compounds with potential biological activity. These compounds are obtained through reactions with different reagents and can exhibit properties like antimicrobial and antifungal activities (Sayed et al., 2003).

Synthesis of Fluorescent Probes

2-Hydrazinylpyridine-3,4-dicarbonitriles, derivatives of 5-Chloro-2-hydrazinylpyridine, have been synthesized and used in the preparation of fluorescent probes. These compounds show sensitivity toward specific ions like zinc, indicating their potential in analytical chemistry (Ershov et al., 2018).

Structural Studies and Polymorphism

5-Chloro-2-hydrazinylpyridine derivatives have been studied for their structural characteristics, including polymorphism. These studies provide insight into molecular conformations and interactions, which are crucial for understanding the properties of these compounds (Shishkina et al., 2020).

Potential Anticancer Agents

Some derivatives of 5-Chloro-2-hydrazinylpyridine have been synthesized and evaluated for their potential as anticancer agents. These studies investigate the effects of such compounds on the proliferationand mitotic index of cultured cells, providing insights into their therapeutic potential (Temple et al., 1983).

Nucleophilic Aromatic Substitution

Efficient and environmentally friendly synthesis of substituted hydrazinylpyridines, including derivatives of 5-Chloro-2-hydrazinylpyridine, has been achieved through nucleophilic aromatic substitution. This process highlights the compound's role in the synthesis of complex structures with potential applications in various fields (Ekar & Kranjc, 2020).

Separation and Purification Studies

Studies on the separation and purification of derivatives of 5-Chloro-2-hydrazinylpyridine, such as 2-Chloro-5-trichloromethylpyridine, indicate its importance as an intermediate in pharmaceutical and pesticide production. These studies focus on achieving high purity, which is crucial for industrial applications (Su Li, 2005).

Halogen-rich Intermediate for Synthesis

Derivatives of 5-Chloro-2-hydrazinylpyridine, such as halogen-rich pyridines, are valuable intermediates in synthesizing complex compounds in medicinal chemistry research. Their synthesis and application in creating diverse functionalized pyridines demonstrate their utility in drug development (Wu et al., 2022).

Safety And Hazards

The safety information for “5-Chloro-2-hydrazinylpyridine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

(5-chloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJYFOOFLZGBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544535
Record name 5-Chloro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydrazinylpyridine

CAS RN

27032-63-9
Record name 5-Chloro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5 g of 2,5-dichloropyridine were reacted in the manner described in Example 22 with 2.2 ml of hydrazine hydrate. 1.6 g of 2-hydrazino-5-chloropyridine were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-hydrazinylpyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-hydrazinylpyridine
Reactant of Route 3
5-Chloro-2-hydrazinylpyridine
Reactant of Route 4
5-Chloro-2-hydrazinylpyridine
Reactant of Route 5
5-Chloro-2-hydrazinylpyridine
Reactant of Route 6
5-Chloro-2-hydrazinylpyridine

Citations

For This Compound
4
Citations
BE Jiang, X Jiang, Q Zhang, Q Liang… - Journal of Medicinal …, 2020 - ACS Publications
… The title compound was prepared by the same procedure described for 54 except using 5-chloro-2-hydrazinylpyridine hydrochloride instead of phenylhydrazine hydrochloride as a …
Number of citations: 7 pubs.acs.org
Y Zhang, J Li, X Liu, W Gao, S Song… - Journal of Agricultural …, 2023 - ACS Publications
Lead discovery and molecular target identification are important for developing novel pesticides. Scaffold hopping, an effective approach of modern medicinal and agrochemical …
Number of citations: 4 pubs.acs.org
JE Kirkpatrick, KL Kirkwood, PM Woster - Epigenetics, 2018 - Taylor & Francis
… The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed in vacuo to yield 5-chloro-2-hydrazinylpyridine 2 as a white crystalline solid (…
Number of citations: 28 www.tandfonline.com
JE Kirkpatrick - 2019 - medica-musc.researchcommons.org
… The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed in vacuo to yield 5-chloro-2hydrazinylpyridine 2 as a white crystalline solid (0.097 …
Number of citations: 0 medica-musc.researchcommons.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.